molecular formula C25H29N3O6S B2650941 N-(2,5-dimethoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-09-1

N-(2,5-dimethoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2650941
CAS No.: 878057-09-1
M. Wt: 499.58
InChI Key: KBHXAWBXRFNXRZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O6S and its molecular weight is 499.58. The purity is usually 95%.
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Biological Activity

Basic Information

PropertyValue
Molecular Formula C25_{25}H29_{29}N3_{3}O6_{6}S
Molecular Weight 499.6 g/mol
CAS Number 878057-09-1

Structural Characteristics

The compound features a complex structure that includes a sulfonamide group linked to an indole derivative and a piperidine moiety. The presence of the dimethoxyphenyl group may contribute to its biological activity, particularly in modulating interactions with biological targets.

Anticancer Potential

While specific studies on N-(2,5-dimethoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide are scarce, related compounds in the indole and piperidine families have demonstrated significant anticancer properties. For instance, compounds containing indole structures have been reported to exhibit antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells . The structural similarities suggest that this compound may also possess similar activities.

Antimicrobial Activity

Indole derivatives have been widely studied for their antimicrobial properties. Although direct evidence for the antimicrobial activity of this compound is lacking, related compounds have shown effectiveness against bacterial strains and fungi. This potential warrants further investigation into its antimicrobial efficacy.

Anti-Tubercular Activity

Research into other sulfonamide derivatives indicates potential anti-tubercular activity. For example, certain substituted sulfonamides have been synthesized and evaluated for their inhibitory effects against Mycobacterium tuberculosis, showing promising results . Given the structural components of this compound, it could be hypothesized that similar activities might be observed.

Case Studies and Research Findings

Despite the lack of direct studies on this compound, several related studies provide insights into its potential:

  • Indole Derivatives : A study highlighted that certain indole-based compounds exhibited significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 2.43 µM to 4.95 µM . This suggests that modifications to the indole structure can enhance biological activity.
  • Sulfonamide Compounds : Research on sulfonamide derivatives has shown varied biological activities including antibacterial and antifungal properties. These findings indicate that the sulfonamide group can play a crucial role in enhancing biological efficacy .
  • Piperidine-Based Compounds : Piperidine-containing compounds have been evaluated for their neuroprotective effects and as potential analgesics, suggesting a versatile pharmacological profile that may extend to this compound.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-33-18-10-11-22(34-2)20(14-18)26-24(29)17-35(31,32)23-15-28(21-9-5-4-8-19(21)23)16-25(30)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHXAWBXRFNXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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